4-bromo-2-fluoro-6-[2-(trimethylsilyl)ethynyl]aniline
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Overview
Description
4-bromo-2-fluoro-6-[2-(trimethylsilyl)ethynyl]aniline is an organic compound with the molecular formula C11H13BrFNSi It is a derivative of aniline, featuring bromine, fluorine, and a trimethylsilyl-ethynyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-fluoro-6-[2-(trimethylsilyl)ethynyl]aniline typically involves multiple steps. One common method includes the following steps:
Bromination: Starting with aniline, bromination is carried out to introduce the bromine atom at the desired position on the benzene ring.
Trimethylsilyl-Ethynylation: The final step involves the addition of the trimethylsilyl-ethynyl group.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, would be essential to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-fluoro-6-[2-(trimethylsilyl)ethynyl]aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The trimethylsilyl-ethynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Electrophilic Substitution: Reagents like bromine (Br2) or iodine (I2) in the presence of a Lewis acid catalyst.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and copper iodide (CuI) are commonly used in Sonogashira coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted aromatic compounds, while substitution reactions can introduce different functional groups onto the benzene ring.
Scientific Research Applications
4-bromo-2-fluoro-6-[2-(trimethylsilyl)ethynyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the synthesis of biologically active molecules, which may have potential therapeutic applications.
Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 4-bromo-2-fluoro-6-[2-(trimethylsilyl)ethynyl]aniline depends on its specific application
Molecular Targets: It can bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-fluoro-6-nitrotoluene: Another halogenated aniline derivative with different substituents.
4-bromo-2-fluoroanisole: A compound with a methoxy group instead of the trimethylsilyl-ethynyl group.
Uniqueness
4-bromo-2-fluoro-6-[2-(trimethylsilyl)ethynyl]aniline is unique due to the presence of the trimethylsilyl-ethynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable building block in organic synthesis and a versatile compound for various research applications .
Properties
IUPAC Name |
4-bromo-2-fluoro-6-(2-trimethylsilylethynyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNSi/c1-15(2,3)5-4-8-6-9(12)7-10(13)11(8)14/h6-7H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPZJWUCTNQNGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C(=CC(=C1)Br)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNSi |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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